![molecular formula C23H15F7N2O4 B611862 N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide](/img/structure/B611862.png)

N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

XY 018 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of RORγ in various chemical processes.

Biology: Investigated for its effects on cellular processes and gene expression related to RORγ.

Medicine: Explored as a potential therapeutic agent for castration-resistant prostate cancer and other diseases involving RORγ signaling.

Industry: Utilized in the development of new drugs targeting RORγ and related pathways .

Orientations Futures

Méthodes De Préparation

La synthèse de XY 018 implique plusieurs étapes, commençant par la préparation de la structure de base du biphényle, suivie de l'introduction des groupes fluoro et trifluorométhyle. L'étape finale implique la nitration et la formation d'acétamide. Les conditions réactionnelles incluent généralement l'utilisation d'acides et de bases forts, ainsi que de solvants spécifiques pour assurer l'obtention du produit souhaité avec une pureté élevée. Les méthodes de production industrielle peuvent impliquer le passage à l'échelle de ces réactions en utilisant des réacteurs à écoulement continu pour maintenir une qualité et un rendement constants .

Analyse Des Réactions Chimiques

XY 018 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être réalisée en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.

Substitution : Des réactions de substitution nucléophile peuvent se produire avec des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. .

Applications de recherche scientifique

XY 018 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le rôle de RORγ dans divers processus chimiques.

Biologie : Investigé pour ses effets sur les processus cellulaires et l'expression des gènes liés à RORγ.

Médecine : Exploré comme agent thérapeutique potentiel pour le cancer de la prostate résistant à la castration et d'autres maladies impliquant la signalisation RORγ.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant RORγ et les voies associées .

Mécanisme d'action

XY 018 exerce ses effets en se liant au domaine hydrophobe de liaison au ligand de RORγ, inhibant ainsi son activité constitutive. Cette liaison perturbe l'interaction entre RORγ et ses gènes cibles, entraînant une diminution de l'expression du récepteur des androgènes et une inhibition consécutive de la croissance tumorale. Les cibles moléculaires et les voies impliquées comprennent la suppression de protéines clés de prolifération et de survie, telles que Myc, et l'inhibition de l'expression d'AR et d'AR-V7 de manière dose-dépendante .

Mécanisme D'action

XY 018 exerts its effects by binding to the hydrophobic ligand-binding domain of RORγ, thereby inhibiting its constitutive activity. This binding disrupts the interaction between RORγ and its target genes, leading to a decrease in androgen receptor expression and subsequent tumor growth inhibition. The molecular targets and pathways involved include the suppression of key proliferation and survival proteins, such as Myc, and the inhibition of AR and AR-V7 expression in a dose-dependent manner .

Comparaison Avec Des Composés Similaires

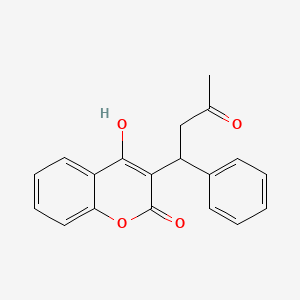

XY 018 est unique en sa forte puissance et sa sélectivité pour RORγ par rapport à d'autres composés similaires. Certains composés similaires incluent :

SR2211 : Un autre antagoniste de RORγ avec une puissance inférieure.

GSK2981278 : Un agoniste inverse de RORγ avec des caractéristiques de liaison différentes.

AGN194204 : Un modulateur de RORγ avec des propriétés pharmacocinétiques distinctes. XY 018 se distingue par sa forte affinité de liaison, sa forte sélectivité et son profil pharmacocinétique favorable, ce qui en fait un candidat prometteur pour des recherches et un développement ultérieurs

Propriétés

IUPAC Name |

N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]-2-(2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F7N2O4/c24-18-12-15(21(34,22(25,26)27)23(28,29)30)7-10-17(18)13-5-8-16(9-6-13)31-20(33)11-14-3-1-2-4-19(14)32(35)36/h1-10,12,34H,11H2,(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVXADPCMINSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)C3=C(C=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F7N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of XY018 in prostate cancer cells?

A: XY018 acts as an antagonist/inverse agonist of the Retinoic Acid-Related Orphan Receptor Gamma (RORγ) [, ]. RORγ has been identified as a key driver of androgen receptor (AR) gene overexpression and increased AR signaling in prostate cancer []. By inhibiting RORγ, XY018 disrupts this signaling pathway, ultimately leading to:

- Inhibition of tumor growth: Studies show that XY018 effectively inhibits the growth of prostate cancer cells, including patient-derived xenograft (PDX) tumor models [].

- Induction of apoptosis: XY018 promotes apoptosis (programmed cell death) in prostate cancer cells, further contributing to its anti-tumor effect [].

- Downregulation of PBK: XY018 downregulates the expression of PDZ binding kinase (PBK), a downstream target of RORγ that plays a role in tumor aggressiveness [].

Q2: How does XY018 compare to other RORγ inhibitors in terms of potency and selectivity?

A: While direct comparisons are limited in the provided research, one study assessed the selectivity of various nuclear receptor ligands using reporter cell lines []. The study found that, in contrast to some other nuclear receptor ligands that exhibited off-target activity, FXR ligands like XY018 demonstrated high receptor selectivity []. This suggests that XY018 may have a favorable safety profile with fewer off-target effects.

Q3: How does the binding of XY018 to RORγ differ from other known inhibitors?

A: Molecular dynamics simulations revealed distinct conformational changes and interactions in the XY018-RORγ complex compared to the HC9-RORγ complex (HC9 being another RORγ inhibitor) []. Key differences include:

- Increased rigidity: XY018 binding leads to a more rigid conformation of the RORγ protein, potentially influencing its activity [].

- Stronger electrostatic interactions: Electrostatic interactions play a more significant role in the binding of XY018 to RORγ compared to HC9 [].

- Distinct hydrogen bonding: While both inhibitors utilize hydrogen bonding, different amino acid residues are involved in each complex [].

Q4: What are the potential advantages of targeting RORγ in prostate cancer treatment?

A4: Targeting RORγ offers several potential advantages over traditional anti-androgen therapies:

- Overcoming resistance: RORγ inhibition may provide a new therapeutic strategy for patients with castration-resistant prostate cancer (CRPC), which is often resistant to current anti-androgen therapies [, ].

- Targeting multiple aggressive tumor pathways: RORγ regulates multiple genes involved in tumor progression, including those associated with epithelial-mesenchymal transition (EMT) and invasion []. Therefore, inhibiting RORγ could potentially disrupt multiple oncogenic pathways simultaneously [].

- Synergistic effects with PBK inhibitors: Combined inhibition of RORγ and its downstream target PBK shows synergistic effects in suppressing tumor growth and survival, suggesting a promising combination therapy strategy [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B611792.png)

![[(2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B611804.png)